4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190321-71-1 . It has a molecular weight of 227.06 and its IUPAC name is 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study mentioned a yield of 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be represented by the InChI code: 1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activity . For example, one research found that replacing the methoxy group at the 3-position of the phenyl ring in one derivative decreased FGFR1 potency and cellular activity .Physical And Chemical Properties Analysis
The physical form of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is solid . It is stored in a refrigerator .Scientific Research Applications
Synthesis and Antibacterial Activity
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential in synthesizing novel compounds with antibacterial properties. For instance, a study explored the synthesis of new cyanopyridine derivatives using a related compound as a substrate, resulting in compounds with significant antimicrobial activity against a variety of bacteria. The minimal inhibitory concentration values for these derivatives ranged, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Total Synthesis of Natural Alkaloids
The compound has also been employed in the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. Research highlights the use of protected versions of the compound to afford a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which is a key intermediate in the synthesis of these alkaloids. The process involves selective and sequential palladium-mediated functionalization, showcasing the versatility of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives in complex organic syntheses (Baeza et al., 2010).
Heterocyclic Synthesis
Furthermore, the compound's derivatives have been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This demonstrates the compound's utility in creating structures beneficial for various chemical applications, including agriculture and medicine (Ghelfi et al., 2003).
Organoselenium and DMAP Co-catalysis
In another innovative application, a catalytic system involving derivatives of the compound has been developed for the synthesis of medium-sized bromo/iodo lactones and bromooxepanes, which have high transannular strain. This showcases the compound's potential in facilitating regioselective syntheses of structurally complex molecules with potential utility in organic and medicinal chemistry (Verma et al., 2016).
Safety And Hazards
Future Directions
The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They have been developed as a class of compounds targeting FGFR with development prospects . One compound with low molecular weight has been identified as an appealing lead compound beneficial to subsequent optimization .
properties
IUPAC Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLQHBEOAUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696621 | |
Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190321-71-1 | |
Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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